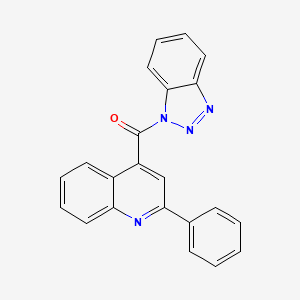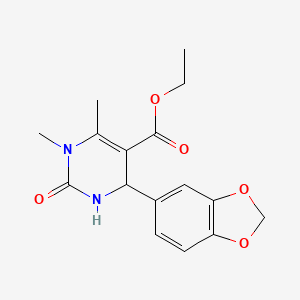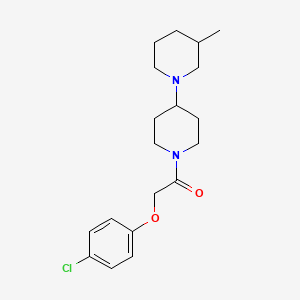![molecular formula C35H22ClN3O6 B10884720 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is a complex organic compound that features a quinoxaline core, a phenyl group, and various functional groups including a nitro group and a chloro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Core: Starting from o-phenylenediamine and a diketone to form the quinoxaline ring.
Introduction of the Phenyl Group: Using a Friedel-Crafts acylation reaction to attach the phenyl group.
Functional Group Modifications: Introducing the nitro and chloro groups through nitration and halogenation reactions, respectively.
Final Coupling: Coupling the intermediate with the appropriate phenoxy and oxoethyl groups under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The quinoxaline core can act as a ligand for metal complexes.
Biology and Medicine
Potential Drug Candidate: Investigated for its biological activity, including antimicrobial and anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors involved in these pathways.
類似化合物との比較
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the additional functional groups but shares the quinoxaline core.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but lacks the quinoxaline core.
Phenoxyacetic Acid Derivatives: Similar in having the phenoxy group but differ in the rest of the structure.
Uniqueness
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is unique due to its combination of functional groups and the quinoxaline core, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
特性
分子式 |
C35H22ClN3O6 |
|---|---|
分子量 |
616.0 g/mol |
IUPAC名 |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C35H22ClN3O6/c36-26-14-18-32(30(20-26)39(42)43)45-27-15-11-22(12-16-27)31(40)21-44-35(41)25-13-17-28-29(19-25)38-34(24-9-5-2-6-10-24)33(37-28)23-7-3-1-4-8-23/h1-20H,21H2 |
InChIキー |
VHTAZTLTTWBCEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-])N=C2C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)



![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![1-Methyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10884688.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)

